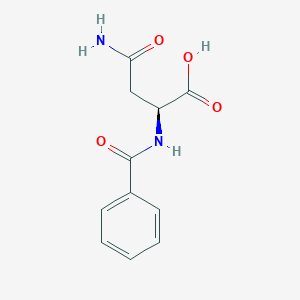

N-Benzoyl-l-asparagine

Description

Significance of Amino Acid Derivatization in Biochemical and Synthetic Pathways

The modification of amino acids by attaching different chemical groups, a process known as derivatization, is a cornerstone of both biochemistry and synthetic chemistry. In biological systems, derivatization, including N-acylation, can alter an amino acid's physical and chemical properties, such as its polarity and charge, thereby influencing the structure and function of peptides and proteins. spectrabase.com For instance, N-acylation plays a role in localizing proteins to membranes, a critical step in many cellular signaling cascades.

In the realm of synthetic chemistry, particularly in peptide synthesis, derivatization is indispensable. bioaustralis.com To build a peptide chain in a controlled, stepwise manner, chemists must prevent the amino group of one amino acid from reacting prematurely. This is achieved by "protecting" the amino group with a chemical moiety, such as a benzoyl or benzyloxycarbonyl group. bioaustralis.comchemicalbook.com This strategy ensures that the carboxyl group of one amino acid correctly forms a peptide bond with the amino group of the next in the sequence. The benzoyl group in N-Benzoyl-L-asparagine serves as such a protecting group, highlighting the practical importance of this type of derivatization in the laboratory synthesis of peptides. medchemexpress.comchemspider.com

Overview of N-Acyl Amino Acids as Probes and Precursors in Chemical Synthesis

Beyond their role as protected intermediates, N-acyl amino acids (NAAs) are valuable tools and building blocks in chemical biology. They serve as molecular probes to investigate biological processes. nih.gov Because of their structural similarity to endogenous signaling molecules, synthetic NAAs can be used to interact with specific receptors and enzymes, helping researchers to elucidate complex biological pathways. thermofisher.com The diverse nature of the acyl chain and the amino acid component allows for the creation of a wide array of probes tailored to specific biological targets. nih.gov

Furthermore, N-acyl amino acids are versatile precursors in chemical synthesis. Their structure, featuring both a lipid-like acyl chain and an amino acid headgroup, makes them ideal starting materials for constructing more complex molecules, including lipopeptides and other bioactive compounds. For example, N-benzoyl-L-aspartic acid, a related compound, is utilized in various organic synthesis and biochemical experiments. The ability to readily synthesize N-acylated derivatives from commercially available amino acids provides a robust platform for developing new chemical entities with potential applications in medicine and materials science. medchemexpress.comchemspider.com

Historical Context of this compound in Amino Acid Chemistry

The history of this compound is intrinsically linked to the discovery of its parent amino acid, L-asparagine. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a crystalline substance from asparagus juice. This compound was named asparagine and holds the distinction of being the first amino acid ever to be discovered. This seminal discovery opened the door to the field of amino acid chemistry and the eventual understanding of proteins as polymers of these fundamental units.

The determination of asparagine's precise chemical structure took several decades of research following its initial isolation. It was established that asparagine is the β-amide of aspartic acid. With the advent of more sophisticated synthetic organic chemistry techniques in the late 19th and early 20th centuries, chemists began to explore modifications of amino acids. The development of methods for peptide synthesis necessitated the creation of N-protected amino acid derivatives. The introduction of the benzoyl group as a protective measure for the amino function was a significant step in this evolution, enabling the controlled formation of peptide bonds. This led to the synthesis and characterization of compounds like this compound, which became important reagents in the laboratory for the construction of peptides.

Detailed Research Findings

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-amino-2-(benzoylamino)-4-oxobutanoic acid | |

| Molecular Formula | C11H12N2O4 | nih.gov |

| Molecular Weight | 236.23 g/mol | nih.gov |

| CAS Number | 29880-25-9 | |

| Appearance | White to off-white solid/crystal powder | chemicalbook.com |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2S)-4-amino-2-benzamido-4-oxobutanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17)/t8-/m0/s1 |

InChI Key |

CNRAIJZCOJXFAK-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzoyl L Asparagine and Its Analogs

Direct Synthesis of N-Benzoyl-L-asparagine

The direct synthesis of this compound involves the formation of an amide bond between the amino group of L-asparagine and a benzoyl group. Optimizing this reaction is key to achieving high yields and purity.

Optimized Coupling Reactions for N-Acylation

The N-acylation of amino acids is a fundamental transformation in peptide synthesis and the preparation of related derivatives. The choice of coupling reagent is crucial to activate the carboxylic acid and facilitate the reaction with the amine, while minimizing side reactions and racemization. iris-biotech.de For the synthesis of this compound, various coupling reagents can be employed.

Historically, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) have been used, often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions like the dehydration of the asparagine side-chain amide. iris-biotech.de More modern and efficient coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These reagents often lead to faster reaction times and higher yields.

The use of acyl chlorides, such as benzoyl chloride, is another common method for N-acylation. This approach often requires careful control of pH to ensure the amino group of asparagine is sufficiently nucleophilic while minimizing hydrolysis of the acyl chloride. google.com The Schotten-Baumann reaction conditions, which involve an aqueous alkaline solution, are frequently adapted for this purpose.

Furthermore, enzymatic approaches are gaining traction. For instance, tailored aminoacylases can be used for the specific synthesis of N-benzoyl amino acids, offering high selectivity and milder reaction conditions.

A comparative overview of common coupling methods is presented below:

| Coupling Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Carbodiimide | DCC, HOBt | Organic solvent (e.g., DMF, CH2Cl2) | Cost-effective | Formation of insoluble urea (B33335) byproduct, potential for racemization |

| Uronium/Phosphonium (B103445) | HATU, PyBOP | Organic solvent (e.g., DMF), base (e.g., DIPEA) | High efficiency, low racemization | Higher cost of reagents |

| Acyl Chloride | Benzoyl chloride, NaOH | Aqueous-organic biphasic system (Schotten-Baumann) | Readily available reagents | Requires careful pH control, potential for side reactions |

| Enzymatic | Aminoacylase | Aqueous buffer, specific pH and temperature | High stereospecificity, environmentally friendly | Enzyme cost and stability can be a concern |

Solvent System Optimization in this compound Synthesis

The choice of solvent system is a critical parameter that significantly influences the yield and purity of this compound. The solvent must solubilize both the L-asparagine and the benzoylating agent to facilitate the reaction.

In chemical synthesis, particularly for reactions involving amino acids, a mixture of water and an organic co-solvent is often employed. google.com Water is necessary to dissolve the L-asparagine salt, while an organic solvent helps to dissolve the benzoylating agent, such as benzoyl chloride. Common organic co-solvents include tetrahydrofuran (B95107) (THF), dioxane, and acetone. The ratio of the aqueous to organic phase can be adjusted to optimize the reaction rate and yield. ubc.ca For instance, in a study on the synthesis of N-benzyloxycarbonyl-L-aspartic acid, maintaining the reaction at an elevated temperature (around 46-50°C) and a specific pH range (10-11) in an aqueous system led to high yields. google.com

The use of a buffer in the aqueous phase can also be beneficial, as it helps to maintain a constant pH, which is crucial for preventing the hydrolysis of the acylating agent and minimizing the formation of byproducts. google.com In enzymatic synthesis, the solvent system is typically an aqueous buffer, with the pH and temperature optimized for the specific enzyme's activity. frontiersin.org The addition of organic solvents can sometimes be used to shift the reaction equilibrium towards synthesis, but their effect on enzyme stability and activity must be carefully considered. ubc.ca

Synthesis of Chemically Modified this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new biochemical tools and potential therapeutic agents.

Nα-Benzoyl-L-asparagine 4-Nitroanilide Synthesis

Nα-Benzoyl-L-asparagine 4-nitroanilide is a chromogenic substrate used in enzyme assays, particularly for asparaginyl endopeptidases like legumain. chemimpex.comebi.ac.uk Its synthesis involves the formation of an amide bond between the carboxyl group of this compound and the amino group of 4-nitroaniline.

A common synthetic route involves the activation of the carboxylic acid of this compound, followed by coupling with 4-nitroaniline. Phosphorus oxychloride can serve as a condensing agent for this type of reaction. researchgate.net Another efficient method involves the in situ formation of a selenocarboxylate intermediate of the protected amino acid, which then undergoes amidation with an azide. researchgate.net This method is reported to be high-yielding and rapid. researchgate.net

The product is a key tool in biochemical research, aiding in the study of proteases, drug development, and protein-ligand interactions. chemimpex.com

| Property | Value |

| IUPAC Name | N2-benzoyl-N1-(4-nitrophenyl)-L-aspartamide |

| ChEBI ID | CHEBI:189000 ebi.ac.uk |

| CAS Number | 201733-11-1 ebi.ac.ukcymitquimica.com |

| Molecular Formula | C17H16N4O5 ebi.ac.uk |

| Average Mass | 356.338 Da ebi.ac.uk |

Synthesis of N-(meta-Acylaminobenzoyl)-L-asparagine Derivatives

The synthesis of N-(meta-acylaminobenzoyl)-L-asparagine derivatives has been explored for the development of new compounds with potential biological activity. nih.gov The general synthetic strategy involves a multi-step process.

First, N-(meta-aminobenzoyl)-L-asparagine is prepared. This intermediate is then acylated to introduce different acyl groups at the meta position of the benzoyl ring. For example, reaction with formic acid can yield the N-(meta-formylaminobenzoyl)-L-asparagine, while acetic anhydride (B1165640) can be used to produce N-(meta-acetylaminobenzoyl)-L-asparagine. nih.gov

These N-(meta-acylaminobenzoyl)-L-asparagine derivatives can be further modified. For instance, they can be converted into Δ2-oxazolin-5-ones by heating with acetic anhydride. nih.govresearchgate.net These oxazolones are reactive intermediates that can undergo ring-opening reactions with various nucleophiles to generate a diverse range of derivatives. researchgate.net

A study reported the synthesis and characterization of N-(meta-formylaminobenzoyl)-L-asparagine and N-(meta-acetylaminobenzoyl)-L-asparagine. nih.gov

| Compound | Yield | Melting Point (°C) |

| N-(meta-Formylaminobenzoyl)-L-asparagine | 78% | 156-158 |

| N-(meta-Acetylaminobenzoyl)-L-asparagine | 73.8% | 175-177 |

Preparation of N-(p-aminobenzoyl)-L-asparagine Derivatives

The preparation of N-(p-aminobenzoyl)-L-asparagine derivatives has been investigated, with studies focusing on their synthesis and electrical properties in thin films. tandfonline.comtandfonline.com These compounds have shown semiconducting characteristics, suggesting potential applications in organic electronics. tandfonline.comtandfonline.com

The synthesis of these derivatives typically starts with the coupling of p-aminobenzoic acid with L-asparagine. The resulting N-(p-aminobenzoyl)-L-asparagine can then be further modified. For example, research has been conducted on derivatives containing silver ions to explore the correlation between their chemical structure and semiconducting properties. tandfonline.com The synthesis is generally carried out in a suitable solvent, and the final products are often purified by recrystallization. The electrical properties of these derivatives are then studied by depositing them as thin films from solutions, for instance, in dimethylformamide. tandfonline.com

General Strategies for N-Benzoyl Amino Ester and N-Benzoyl Amino Acid Synthesis

The N-benzoylation of amino acids and their corresponding esters is a fundamental transformation in organic synthesis, providing a crucial protecting group and a building block for more complex molecules. Several well-established and modern strategies are employed for this purpose.

Schotten-Baumann Reaction: The traditional and widely applicable method for the N-benzoylation of amino acids is the Schotten-Baumann reaction. unacademy.comwikipedia.org This involves the reaction of an amino acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate. tandfonline.combyjus.com The base neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the formation of the N-benzoyl amino acid. byjus.com A two-phase solvent system, typically water and an organic solvent like dichloromethane (B109758) or diethyl ether, is often used. The product remains in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org

However, the classic Schotten-Baumann method can present challenges, including the exothermic nature of the reaction, which can be difficult to control, and the potential for the product to be contaminated with unreacted benzoyl chloride. tandfonline.comijirset.com

Use of Alternative Acylating Agents and Coupling Reagents: To circumvent the issues associated with benzoyl chloride, alternative acylating agents such as benzoic anhydride can be used. scielo.org.mxscielo.org.mx This method often involves refluxing the amino acid with benzoic anhydride in a solvent like acetic acid. scielo.org.mx

Modern peptide coupling reagents have also been successfully adapted for the synthesis of N-benzoyl amino acids and their esters. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) facilitate the amide bond formation between the amino acid (or its ester) and benzoic acid under mild conditions. scielo.org.mxsigmaaldrich.com These reactions are typically carried out in organic solvents like dichloromethane in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx

Green Synthetic Approaches: In a move towards more environmentally friendly processes, green synthetic methodologies have been developed. One such approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent for the N-benzoylation of amino acids with benzoyl chloride. ijirset.com This method offers high yields and better control over the exothermic reaction, presenting a safer and more convenient alternative to traditional methods. ijirset.com

Synthesis of N-Benzoyl Amino Esters: The synthesis of N-benzoyl amino esters typically follows a two-step process. First, the amino acid is esterified, commonly by reacting it with an alcohol (e.g., methanol) in the presence of a reagent like thionyl chloride or trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mxscielo.org.mx The resulting amino ester is then subjected to N-benzoylation using one of the methods described above, such as reaction with a benzoic acid derivative using a peptide coupling reagent like EDAC. scielo.org.mxscielo.org.mx

Table 1: Comparison of Synthetic Strategies for N-Benzoylation

| Method | Acylating Agent | Typical Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl Chloride | Aqueous NaOH or NaHCO₃, often in a biphasic system. wikipedia.orgtandfonline.com | Widely applicable, uses common reagents. unacademy.com | Exothermic, potential for side reactions and impurities. ijirset.com |

| Anhydride Method | Benzoic Anhydride | Acetic acid, reflux. scielo.org.mx | Avoids the use of highly reactive acid chlorides. | May require higher temperatures. |

| Peptide Coupling | Benzoic Acid | EDAC, HATU, HBTU, etc., with a base (e.g., TEA, DIPEA) in an organic solvent. scielo.org.mxsigmaaldrich.com | Mild reaction conditions, high yields, suitable for sensitive substrates. | Reagents can be expensive. rsc.org |

| Green Approach | Benzoyl Chloride | PEG-400 as catalyst and solvent. ijirset.com | Environmentally friendly, recyclable catalyst, safer. ijirset.com | May not be suitable for all substrates. |

Purification and Isolation Advancements for this compound and Related Compounds

The purity of this compound and its analogs is critical for their intended applications. Therefore, robust purification and isolation strategies are essential to remove byproducts and unreacted starting materials.

Strategies for Impurity Removal

The synthesis of N-benzoyl amino acids can generate several impurities that require removal. Common byproducts include unreacted benzoylating agents (like benzoyl chloride), the corresponding benzoic acid (from hydrolysis of the acylating agent), and dipeptides formed through side reactions. ijirset.comgoogle.com

A significant challenge in the synthesis of N-benzoyl-L-aspartic acid, for instance, is the formation of the N-benzoyl-L-aspartyl aspartic acid dipeptide as a byproduct. google.com A patented method addresses this by adjusting the pH of the aqueous solution containing the product and impurity to between 9.5 and 12.0 and heating it to 30-80°C. google.com These alkaline conditions facilitate the hydrolysis of the dipeptide impurity. google.com Following this treatment, the benzoic acid impurity can be removed by extraction with a non-hydrating organic solvent such as chloroform (B151607), ether, or benzene (B151609) after cooling the mixture. google.com

The addition of an organic solvent during the workup of Schotten-Baumann reactions can also aid in the removal of organic-soluble impurities like benzyl (B1604629) alcohol and unreacted benzyl chloride. google.com General purification often involves washing the crude product with water to remove water-soluble salts and byproducts. scispace.com

Chromatographic and Crystallization Techniques

Chromatographic Techniques: Column chromatography is a widely used and effective method for the purification of N-benzoyl amino acids and their esters. scielo.org.mxdergipark.org.tr Silica (B1680970) gel is the most common stationary phase. scielo.org.mxdergipark.org.tr The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently employed. scielo.org.mxscielo.org.mx The polarity of the solvent system is adjusted based on the polarity of the target compound and the impurities to be removed. For example, various N-benzoyl amino methyl esters have been purified using hexane-EtOAc gradients (e.g., 80:20, 70:30). scielo.org.mx For more polar compounds, different solvent systems may be required. For instance, an ethyl acetate:toluene system has been used for the purification of a phosphonium salt derivative of N-benzoylamine. mdpi.com

Crystallization Techniques: Crystallization is a powerful technique for both purification and, in the case of racemic mixtures, optical resolution.

Recrystallization: Simple recrystallization from a suitable solvent is often used to obtain highly pure N-benzoyl amino acids. scispace.com Dilute ethanol (B145695) is a commonly used solvent for this purpose. ijirset.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Diastereomeric Salt Crystallization: For the resolution of racemic N-benzoyl amino acids, diastereomeric salt formation is a classic and effective method. iucr.orgspcmc.ac.in This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically an alkaloid base like brucine (B1667951) or strychnine. iucr.orgspcmc.ac.inrsc.org The two resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. iucr.org Once a pure diastereomeric salt is isolated, the N-benzoyl amino acid enantiomer can be recovered by acidification. spcmc.ac.in

Preferential Crystallization: This technique is applicable when a racemic compound crystallizes as a conglomerate (a physical mixture of enantiomeric crystals). oup.comjst.go.jp It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out preferentially. jst.go.jpresearchgate.net This method has been successfully applied to the optical resolution of compounds like (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid. jst.go.jp

Table 2: Purification Techniques for N-Benzoyl Amino Acids and Analogs

| Technique | Principle | Application Examples | Key Considerations |

|---|---|---|---|

| Impurity Hydrolysis | Chemical conversion of impurities to more easily removable forms. | Adjusting pH to 10.75-11.5 and heating to 40-55°C to hydrolyze dipeptide byproducts in N-benzoyl-L-aspartic acid synthesis. google.com | Requires specific conditions tailored to the impurity and product stability. |

| Solvent Extraction | Differential solubility of product and impurities in two immiscible liquids. | Using organic solvents like chloroform to extract benzoic acid from an aqueous solution of N-benzoyl-L-aspartic acid. google.com | Choice of solvent is critical for selective extraction. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Purification of N-benzoyl amino esters using silica gel with hexane-EtOAc eluents. scielo.org.mx | Can be time-consuming and require large volumes of solvent. |

| Recrystallization | Purification based on differences in solubility between the product and impurities. | Purifying N-benzoyl anilides from ethanol. dergipark.org.tr | Requires finding a suitable solvent system; product loss in the mother liquor. |

| Diastereomeric Salt Crystallization | Separation of enantiomers by forming diastereomeric salts with different solubilities. | Resolution of racemic N-benzoylalanine using brucine or strychnine. spcmc.ac.in | Requires a suitable and often expensive chiral resolving agent. |

| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer. | Optical resolution of N-benzoyl trans-2-aminocyclohexanecarboxylic acid. researchgate.net | Only applicable to racemic compounds that form conglomerates. |

Sophisticated Structural Elucidation and Conformational Analysis of N Benzoyl L Asparagine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial confirmation and detailed analysis of the molecular structure of N-benzoyl-L-asparagine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzoyl group typically appear in the downfield region, generally between δ 7.4 and 8.0 ppm. The protons of the asparagine backbone, including the α-proton and the β-protons, are found further upfield. For instance, in a related N-benzoyl amino acid, the aspartic acid backbone protons resonate between δ 2.5 and 3.5 ppm. The amide protons (both from the benzoyl amide linkage and the asparagine side chain) would also present characteristic signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbons of the benzoyl group, the carboxylic acid, and the side-chain amide. The aromatic carbons of the benzoyl ring will also show a series of signals in the aromatic region of the spectrum. For comparison, in N'-Benzoyl-N,N-diisobutylthiourea, the carbonyl carbon (C=O) signal appears near 165 ppm.

Interactive Table 1: Representative NMR Data for N-Benzoyl Amino Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Benzoyl) | 7.4 - 8.0 |

| ¹H | Aspartic Backbone (α/β) | 2.5 - 3.5 |

| ¹³C | Carbonyl (Benzoyl/Carboxyl) | ~165 - 175 |

| ¹³C | Aromatic (Benzoyl) | ~125 - 135 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key vibrational bands for this compound include:

Amide I Band: This band, arising primarily from the C=O stretching vibration of the amide groups, is typically observed in the region of 1640–1680 cm⁻¹.

Carboxylic Acid C=O Stretch: The carbonyl stretching of the carboxylic acid functional group gives a strong absorption band, usually found between 1700–1720 cm⁻¹.

N-H Stretching: The N-H stretching vibrations of the amide and amine groups would appear as broader bands in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

The presence and position of these bands confirm the integrity of the benzoyl, amide, and carboxylic acid functionalities within the molecule. For example, in a study of N'-Benzoyl-N,N-diisobutylthiourea, a strong peak for the C=O stretch of the benzoyl group was identified near 1686 cm⁻¹.

Interactive Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 |

| Carboxylic Acid | C=O Stretch | 1700 - 1720 |

| Amide/Amine | N-H Stretch | 3200 - 3400 |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The benzoyl group in this compound contains a chromophore that absorbs UV light. The absorption is due to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

In related systems, such as N-benzoyl peptides, absorption maxima are observed that are characteristic of the benzoyl moiety. For instance, concentration-dependent UV-Vis studies of a self-assembling N-benzoyl dipeptide showed a bathochromic shift (a shift to longer wavelength) from 203 nm to 217 nm with increasing concentration, indicating intermolecular interactions. scispace.com Another study on derivatized asparagine noted a distinct absorption peak around 340 nm after derivatization with o-phthaldialdehyde/β-mercaptoethanol. researchgate.net For this compound itself, the primary absorption would be expected in the UV region, characteristic of the benzophenone (B1666685) chromophore, which is activated by UV light between 350-365 nm for photocrosslinking applications. nih.gov

X-ray Crystallographic Studies and Solid-State Structure Determination

Crystal Structure Analysis of N-Benzoyl Amino Acid Derivatives

While the specific crystal structure of this compound is not detailed in the provided results, analysis of related N-benzoyl amino acid derivatives provides a strong basis for understanding its likely solid-state conformation. For example, the crystal structure of N-(benzenesulfonyl)-L-asparagine reveals a twisted molecule due to the tetrahedral geometries at key atoms. researchgate.net Studies on N-benzoyl-DL-phenylalanine have shown that different polymorphs can exist, each with distinct hydrogen bonding patterns. science.gov These studies highlight the importance of the benzoyl group and the amino acid residue in dictating the crystal packing.

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of intermolecular hydrogen bonds. These interactions are crucial for the stability of the crystal lattice. The carboxylic acid group, the primary amide of the asparagine side chain, and the secondary amide linking the benzoyl group are all capable of acting as both hydrogen bond donors and acceptors.

In the crystal structure of the related N-(benzenesulfonyl)-L-asparagine, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming two-dimensional layers. researchgate.net One of the sulfonyl oxygen atoms is hydrogen-bonded to an amido nitrogen atom of an adjacent molecule, while the amido oxygen also forms a hydrogen bond with a carboxylate oxygen. researchgate.net Similar complex networks involving carboxylic acid dimers and amide-amide interactions are expected in the crystal structure of this compound. The investigation of these networks is key to understanding the supramolecular assembly and physicochemical properties of the compound. researchgate.net The synergy of multiple weak intermolecular interactions, including hydrogen bonds and van der Waals forces, ultimately determines the chiral recognition and stability of the crystal structure. researchgate.net

Conformational Preferences in the Crystalline State

The precise three-dimensional arrangement of this compound in the solid state, as determined by single-crystal X-ray diffraction, provides fundamental insights into its intrinsic conformational preferences and the nature of the intermolecular forces that govern its crystal packing. Although a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or reported in the surveyed literature, analysis of closely related structures, such as N-acylamino acids and metal complexes of N-benzoyl amino acids, allows for a detailed predictive discussion of its likely crystalline conformation.

Detailed analysis of analogous compounds, for instance, N-benzoylalanine, reveals that the molecule in its crystalline form is stabilized by a network of hydrogen bonds. Specifically, O—H⋯O and N—H⋯O interactions are observed, which connect the molecules into planes. researchgate.net It is highly probable that this compound would adopt a similar hydrogen-bonding network, with the carboxylic acid, the amide group of the benzoyl moiety, and the side-chain amide of the asparagine residue all participating in an extensive hydrogen-bonding network.

The conformation of the molecule is largely defined by a set of key dihedral angles. Based on studies of similar N-acylated amino acids, the planarity of the peptide bond is expected to be maintained. The relative orientation of the benzoyl group and the asparagine backbone will be a critical conformational feature.

In the context of metal complexes, such as those involving platinum(II) with N-benzoyl-L-amino acid dianions, the N-benzoyl-L-amino acid ligand coordinates to the metal center, which can induce specific conformational constraints. For example, in a platinum complex with N-benzoyl-L-leucine, the ligand was found to coordinate to the Pt(II) in a distorted five-membered ring. sci-hub.st While not directly representative of the free this compound molecule, these structures underscore the conformational flexibility of the N-benzoyl amino acid framework.

A comprehensive understanding of the conformational preferences of this compound in its crystalline state awaits its definitive crystallographic characterization. The data presented in the tables below are hypothetical and are based on typical values observed for closely related N-acylamino acids and are provided for illustrative purposes.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.3 |

| b (Å) | ~10.5 |

| c (Å) | ~11.0 |

| β (°) | ~112 |

| Volume (ų) | ~990 |

| Z | 4 |

Hypothetical Key Dihedral Angles for this compound

| Dihedral Angle | Description | Hypothetical Value (°) |

| ω (Cα-C'-N-Cα) | Peptide bond torsion | ~180 |

| φ (C'-N-Cα-C') | Backbone torsion | - |

| ψ (N-Cα-C'-N) | Backbone torsion | - |

| χ₁ (N-Cα-Cβ-Cγ) | Side chain torsion | - |

| θ (Cα-N-CO-C₆H₅) | Benzoyl group orientation | - |

Computational Chemistry and Molecular Modeling of N Benzoyl L Asparagine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the intrinsic properties of N-Benzoyl-L-asparagine.

Density Functional Theory (DFT) is a robust method for modeling the electronic structure of molecules like this compound. By approximating the electron density, DFT calculations can predict a variety of chemical properties and reactivity patterns. For the general class of N-benzoyl amino acids, DFT methods such as B3LYP with a 6-31G* basis set are employed to model the electron distribution at the amide and carboxyl groups, which allows for the prediction of nucleophilic and electrophilic sites. This information is crucial for understanding how this compound might interact with biological targets or other molecules.

Studies on related N-benzoyl amino acid esters have utilized DFT single-point energy calculations, for instance at the RI-B97-D3/SV(P) level of theory, to accurately re-evaluate the energies of different conformers and transition states involved in chemical reactions. kyushu-u.ac.jp This approach helps in elucidating reaction mechanisms and the origins of stereoselectivity. kyushu-u.ac.jp Theoretical investigations into reaction pathways, such as those involving nucleophilic attack, can be characterized using DFT functionals like M06-2X to support experimental findings. acs.org The reactivity of N-benzoyl amino acids can also be influenced by the electronic nature of substituents on the benzoyl group, a factor that can be systematically studied using DFT. ebin.pub

Table 1: Representative DFT Methods and Applications for N-Benzoyl Amino Acids

| Method/Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G* | Modeling electron distribution, predicting reactive sites. | |

| RI-B97-D3 | SV(P) | Re-evaluation of conformer and transition state energies. | kyushu-u.ac.jp |

| M06-2X | N/A | Characterization of reaction pathways. | acs.org |

| B3LYP | cc-PVTZ | Calculation of vibrational frequencies and NMR shifts. | researchgate.net |

The biological function and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational conformational searches are performed to identify stable low-energy structures of the molecule. These searches can be followed by DFT calculations to determine the relative energies of the different conformers, thereby mapping out the molecule's potential energy landscape. kyushu-u.ac.jp

For related N-benzoyl amino acid derivatives, conformational analysis has been crucial. For example, in dipeptides containing constrained analogues of N-benzoyl amino acids, molecular mechanics and molecular dynamics calculations have been used to determine the conformational behavior of each molecule. researchgate.net These computational studies help explain structure-activity relationships by linking specific conformations to observed properties. researchgate.net Understanding the intrinsic conformational preferences is key to designing novel amino acid analogues with specific, predictable structures. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of this compound. DFT methods can be used to compute Nuclear Magnetic Resonance (NMR) chemical shifts. For instance, calculations at the GIAO-B3LYP/6-311+G(2d,p) level have been successfully used to compute ¹³C NMR chemical shifts for complex organic molecules, showing good agreement with experimental data. dokumen.pubscribd.com Similarly, for chromene derivatives related to N-benzoyl compounds, DFT calculations at the B3LYP/cc-PVTZ level have been used to predict both vibrational frequencies (FT-IR) and NMR chemical shifts (¹H and ¹³C), which correlated well with experimental results. researchgate.net These predictive capabilities are invaluable for confirming molecular structures and assigning experimental spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, capturing its conformational dynamics and interactions with its environment, such as a solvent.

The solvent environment can have a profound impact on the structure and reactivity of a solute. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects on this compound. Studies on related N-benzoyl amino acids have used MD simulations to assess how solvents influence reaction kinetics. Furthermore, the conformational behavior of molecules is often analyzed with calculations that take solvent effects into account, typically through a self-consistent reaction field (SCRF) method or a polarized continuum model (PCM). researchgate.netresearchgate.net These models can be combined with DFT calculations to estimate properties like pKa values in solution, demonstrating the importance of the solvent in modulating chemical properties. researchgate.net The choice of solvent can impact the stability of different conformers and the energy barriers for transitions between them, all of which can be modeled using advanced simulation techniques.

Molecular Docking Studies and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. This prediction is crucial for understanding the potential biological activity of the compound. The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), estimates the strength of the interaction, with lower energy values indicating more stable binding. scielo.org.mxwhba1990.org

Ligand-Protein Interaction Profiling for N-Benzoyl Amino Acid Derivatives

The study of N-benzoyl amino acid derivatives through molecular docking has provided significant insights into their interactions with various protein targets. These studies help to create a profile of the ligand-protein interactions, identifying the key features responsible for binding. For instance, docking studies on a series of N-benzoyl amino acid derivatives against fungal chitinase (B1577495) (PDB ID: 5WV9) were performed to understand their antifungal activity. scielo.org.mxscielo.org.mx The software AutoDock Vina was utilized to simulate the docking process, and the results were evaluated based on docking scores (in kcal/mol) and predicted inhibition constants (Ki). scielo.org.mxscielo.org.mx

Similarly, research into N-benzoyl amino acid derivatives as potential inhibitors of DNA methyltransferases (DNMTs) has employed molecular docking to elucidate their binding mechanism. uniroma1.it A notable hit, an ortho-halogeno-substituted N-benzoyl-L-glutamic acid derivative (compound 22), was docked into the catalytic domain of human DNMT1, revealing its potential to block the substrate-binding site. uniroma1.it Another study on N-benzoyl-N'-naphthylthiourea derivatives used docking to analyze interactions with the Human ROS1 Kinase receptor, linking binding affinity to antioxidant potential. rjptonline.org

The binding affinities for several N-benzoyl amino acid derivatives against fungal chitinase are summarized below, demonstrating how structural modifications influence binding.

| Compound Derivative | Docking Score (kcal/mol) | Predicted Ki (μM) |

|---|---|---|

| N-Benzoyl-L-valine methyl ester | -7.90 | 1.54 |

| N-(3-methoxybenzoyl)-L-valine methyl ester | -7.80 | 1.83 |

| N-(4-nitrobenzoyl)-L-valine methyl ester | -7.90 | 1.62 |

| N-Benzoyl-D-valine methyl ester | -7.73 | 2.06 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sites

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov The analysis of these interactions is a key component of molecular docking studies, providing a detailed picture of how a ligand is anchored within a protein's binding site.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity of ligand binding. ajchem-a.com In studies of N-benzoyl amino acid derivatives, the carboxylate and amide groups are common participants in hydrogen bond formation. For example, in the docking model of an N-benzoyl-L-glutamic acid derivative with DNMT1, the two carboxylate groups were found to form critical hydrogen bonds with residues in the binding site. uniroma1.it Similarly, docking simulations of N-benzoyl amino acid derivatives in the active site of fungal chitinase revealed hydrogen bonding interactions with a number of key amino acid residues. scielo.org.mxscielo.org.mx These interactions often involve the backbone or side chains of polar amino acids. ajchem-a.com

Hydrophobic Interactions: Hydrophobic interactions, including van der Waals forces and pi-stacking, are also major contributors to binding affinity, particularly for compounds containing aromatic rings like the benzoyl group. tbzmed.ac.irnih.gov The benzoyl moiety and the side chains of the amino acids can engage in hydrophobic contacts with non-polar residues in the binding pocket. In the case of N-benzoyl amino acid derivatives targeting fungal chitinase, such interactions were observed to further stabilize the ligand within the catalytic site. scielo.org.mxscielo.org.mx The analysis of these interactions helps explain the binding affinity and guide the design of more potent derivatives.

A summary of the key interacting residues identified in docking studies of N-benzoyl amino acid derivatives is presented below.

Reactivity, Stability, and Mechanistic Investigations of N Benzoyl L Asparagine

Hydrolysis Kinetics and Mechanism

The hydrolysis of N-Benzoyl-L-asparagine, along with other N-acylaspartic and N-acylglutamic monoamides, has been studied as a model to understand the selective release of aspartic acid from proteins in dilute mineral acids. In dilute aqueous hydrochloric acid (0.03–0.4 M) at 100°C, the release of ammonia (B1221849) from this compound follows first-order kinetics with respect to the substrate. This reaction is a key model for understanding protein degradation under acidic conditions.

This equation indicates that the hydrolysis proceeds through two concurrent pathways: an intramolecularly catalyzed pathway (kintra) and an acid-catalyzed pathway (k2). The acid-catalyzed mechanism for amide hydrolysis typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, and ultimately, the expulsion of the amino group (as ammonia in the case of the asparagine side chain) to yield a carboxylic acid.

| Compound | Product Released | Reaction Condition |

|---|---|---|

| This compound | Ammonia | 0.03-0.4 M aq. HCl, 100°C |

| Glycyl-DL-asparagine | Ammonia | 0.03-0.4 M aq. HCl, 100°C |

| L-asparagine | Ammonia | 0.03-0.4 M aq. HCl, 100°C |

| Succinamic acid | Ammonia | 0.03-0.4 M aq. HCl, 100°C |

The structure of the N-acyl group and the nature of the amino acid residue also play a role in the reaction kinetics, although the primary factor in these studies is the acid concentration. The data from these model systems, including this compound, are used to construct a tentative mechanism that explains the selective release of aspartic acid from proteins under these specific acidic conditions and why glutamic acid is not released as readily.

Non-Enzymatic Reaction Pathways

This compound serves as a model for studying the non-enzymatic cleavage of peptide bonds C-terminal to asparagine (Asn) residues in proteins, a post-translational modification that can occur under physiological conditions. This reaction is significantly slower than the deamidation of the asparagine side chain. The mechanism is thought to proceed through a cyclic succinimide (B58015) intermediate.

The initial step involves a nucleophilic attack by the side-chain nitrogen of the asparagine residue on the main-chain carbonyl carbon of the same residue. Quantum chemical calculations on model compounds like Ace-Asn-Gly-Nme (where Ace is acetyl and Nme is methylamino) suggest the reaction proceeds in two main steps: cyclization to form the succinimide intermediate and subsequent release of the C-terminal fragment. The rate-limiting step is the initial cyclization. These calculations also indicate that proton transfers required for the reaction can be mediated by species such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen carbonate (HCO₃⁻) ions. The calculated activation barriers for these catalyzed reactions are low enough for them to occur under normal physiological conditions.

| Catalyst | Activation Barrier (kJ mol⁻¹) |

|---|---|

| Dihydrogen phosphate (H₂PO₄⁻) | 130 |

| Hydrogen carbonate (HCO₃⁻) | 123 |

While this compound itself contains a terminal amide, its close structural analog, N-Benzoyl-L-aspartic acid, provides insight into potential intramolecular reactions. Studies have shown that N-Benzoyl-L-aspartic acid can form an internal anhydride (B1165640) rather than an oxazolone (B7731731) when treated with agents like acetic anhydride. This resistance to forming an oxazolone is a key factor in its stereochemical stability under these conditions. The formation of a cyclic anhydride is a characteristic reaction of dicarboxylic acids and their derivatives. Although the side chain of asparagine is an amide, under conditions where it might be hydrolyzed to aspartic acid, subsequent internal anhydride formation could be a possible reaction pathway.

Stereochemical Stability and Racemization Studies

Asparagine and aspartic acid residues are known to be particularly susceptible to racemization in peptides and proteins. The mechanism for this racemization involves the formation of a succinimide intermediate, the same intermediate implicated in peptide bond cleavage and deamidation.

The process begins with the attack of the backbone nitrogen of the following amino acid residue on the side-chain carbonyl group of asparagine, forming the five-membered succinimide ring. Racemization occurs following the loss of the alpha-carbon proton

Biochemical and Enzymatic Research Applications of N Benzoyl L Asparagine

Enzymatic Transformations and Biocatalysis

Enzymes are powerful biocatalysts for performing stereoselective transformations. N-benzoyl amino acids are excellent substrates for studying and applying enzymatic reactions like kinetic resolution.

Kinetic resolution is a process used to separate a racemic mixture (containing equal amounts of two enantiomers, L and D) by using an enzyme that selectively reacts with one enantiomer. This leaves the unreacted enantiomer in high purity. The fungus Beauveria bassiana (ATCC 7159) has been shown to contain an L-specific α-amino acid benzamidase that can enantioselectively hydrolyze the L-isomer of various racemic N-benzoyl α-amino acids. researchgate.net This process leaves the corresponding D-N-benzoyl amino acid product with high enantiomeric purity. researchgate.net

The biotransformation involves the hydrolysis of the amide bond of the L-enantiomer, while the D-enantiomer remains intact. A time-course study of the hydrolysis of DL-N-benzoylalanine showed that the complete conversion of the L-enantiomer was achieved after 36-48 hours of incubation. researchgate.net This method provides a practical route for the preparation of optically pure D-benzoyl amino acids. researchgate.net

| (±)-N-Benzoyl Amino Acid Substrate | Yield of D-Product (%) | Enantiomeric Excess (ee) of D-Product (%) |

|---|---|---|

| N-Benzoyl-alanine | 45 | >98 |

| N-Benzoyl-valine | 44 | >98 |

| N-Benzoyl-leucine | 41 | >98 |

| N-Benzoyl-methionine | 42 | >98 |

| N-Benzoyl-phenylalanine | 46 | 94 |

Data adapted from Holland et al. researchgate.net

The enantioselective hydrolysis of N-acyl amino acids is catalyzed by a class of enzymes known as aminoacylases or amidohydrolases. These enzymes exhibit near-absolute stereospecificity for the L-enantiomer of the substrate. The catalytic mechanism typically involves a set of key amino acid residues in the active site that form a catalytic triad.

In many amidohydrolases, the mechanism proceeds through the formation of a tetrahedral intermediate. The key steps are:

Substrate Binding: The N-benzoyl-L-amino acid binds to the enzyme's active site. The stereospecificity arises from the precise three-dimensional arrangement of binding pockets that preferentially accommodate the L-isomer.

Nucleophilic Attack: A nucleophilic residue in the active site (often a cysteine or serine) attacks the carbonyl carbon of the amide bond. This attack is facilitated by a nearby basic residue (e.g., glutamate or histidine) that acts as a general base, abstracting a proton from the nucleophile.

Formation of Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen (oxyanion) is stabilized by an "oxyanion hole," a region of the active site containing backbone amides or positively charged residues that form hydrogen bonds with the oxygen.

Collapse of the Intermediate: The intermediate collapses, leading to the cleavage of the C-N bond. The leaving group (the amino portion) is protonated by an acidic residue (which previously acted as the general base), facilitating its departure.

Product Release: The L-amino acid and benzoic acid are released, and the enzyme is regenerated for another catalytic cycle.

The D-enantiomer does not fit correctly into the active site, preventing the catalytic residues from being properly positioned for nucleophilic attack, thus it remains unhydrolyzed.

Role in Protein Interaction Studies and Biomolecule Modification

N-Benzoyl-L-asparagine and related derivatives serve as useful chemical tools for investigating protein interactions and for the chemical modification of biomolecules.

In protein interaction studies, N-benzoyl amino acids can function as molecular probes or as inhibitors. plos.orgresearchgate.net For instance, derivatives of p-benzoyl-L-phenylalanine (pBpa), a photoactivatable unnatural amino acid, are used to covalently capture protein-protein interactions. nih.gov Upon exposure to UV light, the benzophenone (B1666685) group forms a reactive species that crosslinks with nearby interacting partners, allowing for the identification of transient or weak interactions. nih.gov While not asparagine, this principle can be extended to other N-benzoyl derivatives to probe specific binding pockets.

For biomolecule modification, N-benzoyl amino acids can be used as building blocks in the synthesis of more complex molecules like peptides or peptidomimetics. scielo.org.mxscielo.org.mx The benzoyl group can serve as a protecting group during synthesis or as a functional component of the final molecule. For example, the synthesis of α-N-Ribosyl-asparagine building blocks, which are important for studying ADP-ribosylation (a post-translational modification), demonstrates the utility of modified asparagine derivatives in creating tools for molecular biology. mdpi.com Furthermore, the chemical modification of enzymes themselves, such as L-asparaginase, is a strategy used to improve their therapeutic properties, like stability and plasma half-life. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies are instrumental in understanding their interactions with biological targets and in designing new analogs with enhanced or modified biochemical and enzymatic properties. These investigations typically involve systematic modifications of the core this compound scaffold and assessing the resulting impact on a specific biological endpoint, such as enzyme inhibition or receptor binding.

Influence of Side Chain Modifications on Biochemical Activity

Research into asparagine analogs has provided insights that can be extrapolated to this compound derivatives. For instance, studies on asparagine synthetase, an enzyme crucial for asparagine biosynthesis, have shown that modifications to the asparagine side chain can significantly impact enzyme inhibition. In one study, it was found that bulky groups attached to a side chain of a monoterpene backbone, a feature intended to improve physical properties, actually impaired the inhibitory activity against asparagine synthetase nih.gov. This suggests that steric hindrance within the enzyme's active site can be a critical determinant of activity.

Furthermore, the introduction of hydroxyl groups to a related cineole inhibitor of asparagine synthetase demonstrated stereospecific effects on activity, indicating that the hydroxyl group is involved in a specific interaction with the enzyme's active site nih.gov. This highlights the importance of the precise positioning of functional groups on the side chain.

In a different context, a study on asparagine analogs for anticancer activity revealed that substitutions at the N4 position of the asparagine side chain are crucial. Specifically, the introduction of large, lipophilic groups at this position, such as in N,N-dibenzylasparagine, resulted in significant growth inhibition of leukemia cells that are dependent on an external source of L-asparagine. This finding underscores the potential for enhancing the bioactivity of this compound derivatives by introducing substantial lipophilic moieties to the terminal amide of the side chain.

The following table summarizes the influence of side chain modifications on the biochemical activity of asparagine analogs, providing a framework for potential modifications to this compound.

| Side Chain Modification | Compound Example | Observed Biochemical Effect | Potential Implication for this compound Derivatives |

| Introduction of Bulky Groups | Monoterpene with benzyl (B1604629) ether side chain | Impaired inhibitory activity against asparagine synthetase nih.gov | Large, bulky modifications to the asparagine side chain may decrease activity due to steric clashes in the target's active site. |

| Hydroxylation | cis-2-hydroxy-1,4-cineole | More potent inhibition of asparagine synthetase compared to the trans-enantiomer nih.gov | Stereospecific introduction of hydroxyl groups could enhance binding affinity through specific hydrogen bond interactions. |

| N4-Substitution with Lipophilic Groups | N,N-dibenzylasparagine | Significant growth inhibition of L5178Y leukemia cells | Addition of large, lipophilic substituents to the terminal amide may increase anticancer or other targeted cellular activities. |

Effects of Substituents on the Benzoyl Moiety

The benzoyl group of this compound offers a versatile scaffold for chemical modification. The introduction of various substituents onto the aromatic ring can systematically alter the electronic properties (through electron-donating or electron-withdrawing groups), lipophilicity, and steric profile of the entire molecule. These changes can profoundly influence how the compound interacts with its biological target.

Studies on related N-benzoyl amino acid derivatives have demonstrated the significant impact of benzoyl ring substituents on biological activity. For example, in a study of N-benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors, the nature of the substituent on the benzoyl ring was a key determinant of inhibitory potency nih.gov. Molecular docking studies suggested that benzyl substituents on these analogs engage in important interactions within the enzyme's active site, contributing to higher potency nih.gov.

In another study focusing on the antifungal activity of N-benzoyl amino esters and acids, it was observed that the type and position of substituents on the aromatic ring of the benzoyl moiety influenced the compound's efficacy scielo.org.mx. This highlights the role of the benzoyl group in mediating interactions with the fungal target enzyme.

Furthermore, research on N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives as potential insecticides and anticancer agents showed that the nature of the substituent on the benzoyl ring affected the bioactivity spectrum nih.govnih.gov.

The electronic nature of the substituents can also play a crucial role. Electron-donating groups can increase electron density in the aromatic ring, potentially enhancing pi-pi stacking interactions with aromatic residues in a protein's binding pocket. Conversely, electron-withdrawing groups can decrease electron density and may favor different types of interactions.

The following table outlines the effects of various substituents on the benzoyl moiety based on findings from related N-benzoyl compounds, which can guide the design of novel this compound derivatives.

| Substituent Type on Benzoyl Moiety | Example from Related Compounds | Observed Effect on Biochemical Activity | Potential Implication for this compound Derivatives |

| Halogens (e.g., Chloro) | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | Potent tyrosinase inhibition nih.gov | Introduction of halogens may enhance binding to target enzymes through halogen bonding or by altering electronic properties. |

| Alkoxy Groups (e.g., Methoxy) | N-(3-methoxybenzoyl)-L-valine methyl ester | Antifungal activity scielo.org.mx | Alkoxy groups can modulate solubility and act as hydrogen bond acceptors, potentially improving interaction with biological targets. |

| Alkyl Groups (e.g., Methyl) | N-benzoyl valine derivatives with methyl substituents | Increased antifungal activity with more methyl groups scielo.org.mx | Increasing the lipophilicity of the benzoyl ring with alkyl groups may enhance membrane permeability and target engagement. |

| Nitro Groups | Not specified in provided context | Generally strong electron-withdrawing groups | Can significantly alter the electronic character of the benzoyl ring, potentially influencing binding affinity and reactivity. |

| Amino Groups | Not specified in provided context | Can act as a hydrogen bond donor and increase polarity | May improve solubility and allow for specific hydrogen bonding interactions within a binding site. |

Future Research Trajectories and Academic Significance

Development of Advanced Synthetic Strategies for Complex N-Benzoyl-L-asparagine Conjugates

The synthesis of N-acyl amino acids, including this compound, has traditionally followed established methods of peptide chemistry. scielo.org.mxscielo.org.mx Future research is focused on developing more advanced and efficient synthetic strategies to create complex conjugates with enhanced functionalities. These strategies aim to overcome challenges such as selectivity, yield, and the introduction of diverse molecular moieties.

One promising area is the use of novel coupling reagents and catalytic systems. For instance, the use of carbodiimides like EDAC in the presence of additives can facilitate the coupling of benzoic acid derivatives with the amino group of asparagine esters. scielo.org.mxscielo.org.mx Future explorations may involve chemoenzymatic methods, where enzymes are used to catalyze specific steps in the synthesis, offering high stereoselectivity and milder reaction conditions.

Another key direction is the development of orthogonal protection group strategies. Protecting the carboxylic acid and amide side chain of asparagine is crucial during synthesis. Groups like benzyloxycarbonyl (Cbz) are commonly used. chemicalbook.comprepchem.com Advanced strategies will likely involve the use of protecting groups that can be removed under very specific and non-interfering conditions, allowing for the sequential addition of different functional groups to the this compound core. This will enable the creation of sophisticated bioconjugates, such as linking this compound to fluorescent tags, polymers, or drug molecules for targeted delivery and imaging applications.

Table 1: Comparison of Synthetic Strategies for N-Acyl Amino Acids

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Carbodiimide Coupling | Use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the carboxyl group for amide bond formation. scielo.org.mx | Well-established, versatile, and applicable to a wide range of substrates. | Potential for racemization, formation of by-products, and requirement for purification. |

| N-Acylation with Anhydrides | Direct acylation of the amino acid using benzoic anhydride (B1165640) in the presence of a suitable solvent like acetic acid. scielo.org.mxscielo.org.mx | Simple procedure, often resulting in good yields. | Can be harsh for sensitive substrates and may lack selectivity in complex molecules. |

| Enzymatic Synthesis | Utilization of enzymes, such as lipases or proteases, to catalyze the formation of the amide bond. | High stereoselectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability, substrate specificity, and cost can be limiting factors. |

Elucidation of Novel Biochemical Pathways Involving this compound

While the metabolic pathways of L-asparagine are well-documented, the biochemical fate of this compound is less understood. researchgate.netmdpi.comresearchgate.net Future research will focus on identifying and characterizing the enzymes and pathways responsible for its metabolism. It is hypothesized that this compound may be a substrate for amidohydrolases or acylases that can cleave the benzoyl group or the asparagine side-chain amide.

N-acylated amino acids are a known class of metabolites in various organisms. medchemexpress.comfrontiersin.org For example, N-benzoyl-L-aspartic acid is a known metabolite. medchemexpress.comtargetmol.com Research is needed to determine if this compound is a naturally occurring metabolite or if it can be processed by similar enzymatic pathways. This could involve incubating the compound with cell extracts or purified enzymes and analyzing the resulting products using techniques like mass spectrometry and NMR.

Furthermore, the potential for this compound to act as an enzyme inhibitor or modulator is an area ripe for exploration. Its structural similarity to natural substrates could allow it to interact with the active sites of enzymes involved in amino acid metabolism. For instance, Nα-Benzoyl-L-asparagine 4-nitroanilide serves as a substrate for proteases in biochemical assays, indicating that the this compound moiety can be recognized by enzymes. chemimpex.com

Table 2: Potential Metabolic Fates of this compound

| Metabolic Reaction | Potential Enzyme Class | Resulting Products | Significance |

|---|---|---|---|

| Deacylation | Acylases, Amidases | Benzoic acid and L-asparagine | Release of the natural amino acid, detoxification pathway. |

| Deamidation | Asparaginase | N-Benzoyl-L-aspartic acid and Ammonia (B1221849) | Conversion to another N-acylated amino acid with different biological properties. |

| Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated this compound derivatives | Modification of polarity and biological activity. |

| Conjugation | Glucuronosyltransferases, Sulfotransferases | Glucuronide or sulfate (B86663) conjugates | Facilitation of excretion. |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Metabolic Roles

A systems biology approach, integrating various "omics" data, will be crucial for a comprehensive understanding of the metabolic roles of this compound. mdpi.combiofueljournal.comnih.gov By exposing biological systems (e.g., cell cultures, model organisms) to this compound and analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a holistic picture of its effects.

For instance, transcriptomic analysis could reveal the upregulation or downregulation of genes encoding specific transporters or metabolic enzymes in response to this compound, providing clues about its uptake and metabolism. mdpi.comnih.gov Proteomics can identify changes in the abundance of proteins involved in specific metabolic pathways. biofueljournal.com Metabolomics is particularly powerful as it can directly detect this compound and its downstream metabolites, confirming the proposed biochemical pathways. nih.govplos.org

The integration of these multi-omics datasets can help in building predictive models of the compound's metabolic network and its interactions with other cellular components. plos.org This approach has been successfully used to study the effects of other small molecules on cellular metabolism and can be adapted to elucidate the currently unknown biological functions of this compound. mdpi.comnih.gov

Exploration of this compound and Derivatives in Materials Science (e.g., thin films)

The unique molecular structure of this compound, which combines a rigid aromatic group with a flexible and functional amino acid, makes it an interesting candidate for applications in materials science. The presence of amide bonds allows for hydrogen bonding, which can drive self-assembly into ordered structures.

A key area of future research is the formation of thin films and nanomaterials. It is conceivable that under specific conditions (e.g., solvent, temperature, substrate), this compound and its derivatives could self-assemble into well-defined structures such as nanofibers, nanotubes, or thin films. The properties of these materials, such as their mechanical strength, optical properties, and biocompatibility, would depend on the molecular packing and intermolecular interactions. The ability of N-heterotriangulenes, which also contain nitrogen and aromatic structures, to form ordered thin films suggests that similar principles of self-assembly could apply to this compound derivatives. d-nb.info

Furthermore, by chemically modifying the this compound molecule, for example, by introducing polymerizable groups or other functional moieties, it may be possible to create novel polymers and functional materials. For instance, poly-Nβ-benzyl-dl-asparagine has been synthesized, demonstrating the potential for creating polymers from asparagine derivatives. acs.org These materials could have applications in areas such as biodegradable plastics, hydrogels for tissue engineering, or as components in electronic devices.

Table 3: Potential Applications of this compound Derivatives in Materials Science

| Material Type | Potential Fabrication Method | Key Structural Features | Potential Applications |

|---|---|---|---|

| Self-Assembled Thin Films | Solution casting, Langmuir-Blodgett technique | Hydrogen bonding networks, π-π stacking of benzoyl groups | Biocompatible coatings, sensors, organic electronics. |

| Nanofibers/Nanotubes | Self-assembly in solution | Hierarchical ordering of molecules | Scaffolds for tissue engineering, drug delivery vehicles. |

| Functional Polymers | Polymerization of modified this compound monomers | Polyamide backbone with functional side chains | Biodegradable materials, smart materials responsive to stimuli. |

| Hydrogels | Cross-linking of this compound-containing polymers | Water-swellable network | Biomedical applications, controlled release systems. |

Q & A

Q. What are the established synthetic routes for N-Benzoyl-L-asparagine, and how can reaction conditions be optimized for academic-scale synthesis?

Answer: The synthesis of N-Benzoyl-L-asparagine typically involves benzoylation of L-asparagine using benzoyl chloride or derivatives under alkaline conditions. For example, a method analogous to the preparation of N-benzoyl-L-glutamine involves coupling L-asparagine with benzoyl chloride in aqueous NaOH, followed by purification via recrystallization from methanol . Optimization may include adjusting pH (8–9), temperature (0–4°C to minimize side reactions), and stoichiometric ratios (1:1.2 for asparagine:benzoyl chloride). Yield improvements (70–85%) are achievable by monitoring reaction progress with TLC (Rf values ~0.56 in chloroform/methanol systems) .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer: Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, targeting >98% purity as per supplier specifications . Structural confirmation requires NMR (1H/13C) and FTIR:

- 1H NMR (DMSO-d6): Expected signals include δ 8.4 ppm (amide NH), δ 7.8–7.4 ppm (benzoyl aromatic protons), and δ 4.3 ppm (α-H of asparagine) .

- FTIR : Peaks at ~1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), and 1710 cm⁻¹ (benzoyl C=O) .

Elemental analysis (C, H, N) should align with theoretical values (C: 55.93%, H: 5.12%, N: 11.86%) .

Advanced Research Questions

Q. What advanced analytical techniques are critical for resolving contradictions in reported physicochemical properties of this compound?

Answer: Discrepancies in melting points, solubility, or spectral data may arise from polymorphic forms or impurities. To resolve these:

- X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns, clarifying polymorphic differences .

- DSC/TGA : Identifies decomposition temperatures (e.g., thermal stability up to 240°C) and moisture sensitivity .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (theoretical m/z 236.0797 for [M+H]⁺) to rule out isotopic or adduct interference .

Comparative studies using standardized solvents (e.g., DMSO vs. water) and controlled humidity are recommended .

Q. How can researchers design experiments to probe the stability of this compound under varying biochemical conditions?

Answer: Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via HPLC. The benzoyl group is stable in neutral conditions but hydrolyzes under strong acidic/basic conditions (half-life <24 hours at pH <2 or >10) .

- Enzymatic susceptibility : Test resistance to proteases (e.g., trypsin) in PBS to assess utility in cell culture .

- Oxidative stress : Expose to H2O2 (0.1–1 mM) and quantify oxidation byproducts (e.g., hydroxylated benzoyl derivatives) using LC-MS .

Q. What methodologies are recommended for analyzing conflicting bioactivity data of this compound in enzyme inhibition assays?

Answer: Contradictions in IC50 values may stem from assay conditions (e.g., substrate concentration, enzyme source). Mitigation strategies include:

- Standardized assay protocols : Use recombinant enzymes (e.g., human asparaginase) and fixed substrate concentrations (e.g., 10 mM L-asparagine) .

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Control for solubility : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation artifacts .

Methodological Guidance

Q. How should researchers approach the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer: Derivatization strategies include:

- Side-chain modification : Introduce substituents (e.g., methyl, nitro) on the benzoyl ring via electrophilic aromatic substitution .

- Amino acid backbone alteration : Replace asparagine with homologs (e.g., aspartic acid) or β-amino acids, monitoring coupling efficiency via HPLC .

- Protecting group strategies : Use N-Cbz or N-Fmoc groups for selective deprotection in solid-phase synthesis .

Q. What are best practices for validating the absence of toxic byproducts in this compound batches?

Answer: Screen for residual benzoyl chloride (via GC-MS) and dimethylformamide (if used as solvent) with detection limits <10 ppm . Cytotoxicity assays (e.g., MTT in HEK293 cells) should confirm IC50 >100 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.